molecular formula C9H11N5O2 B108328 N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide CAS No. 21047-89-2

N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide

Cat. No.: B108328
CAS No.: 21047-89-2
M. Wt: 221.22 g/mol
InChI Key: CFIBTBBTJWHPQV-UHFFFAOYSA-N
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Description

N-(6,7-Dihydro-6-oxo-1H-purin-2-yl)-2-methylpropanamide is applied in the enzymic transglycosylation of purine nucleobases in synthesis of purine nucleosides.

Biochemical Analysis

Biochemical Properties

N2-Isobutyrylguanine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to disrupt a key Watson–Crick pairing interaction between the ligand and RNA . This interaction is crucial for the regulation of RNA synthesis .

Cellular Effects

N2-Isobutyrylguanine exerts profound effects on various types of cells and cellular processes. It influences cell function by inhibiting RNA synthesis, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N2-Isobutyrylguanine involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It disrupts a key Watson–Crick pairing interaction between the ligand and RNA, thereby inhibiting RNA synthesis .

Properties

IUPAC Name

2-methyl-N-(6-oxo-1,7-dihydropurin-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-4(2)7(15)13-9-12-6-5(8(16)14-9)10-3-11-6/h3-4H,1-2H3,(H3,10,11,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFIBTBBTJWHPQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide
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N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide
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N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide
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N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide
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N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide
Reactant of Route 6
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N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide

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